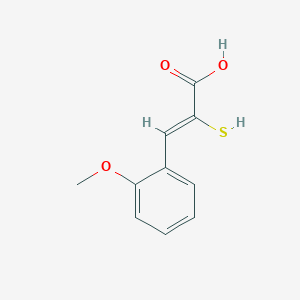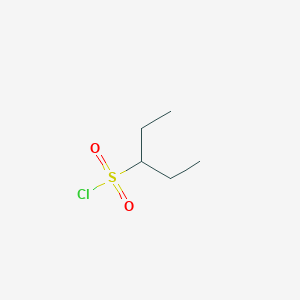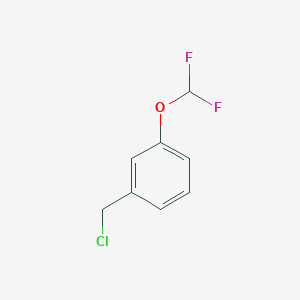
1-(Chloromethyl)-3-(difluoromethoxy)benzene
Vue d'ensemble
Description
“1-(Chloromethyl)-3-(difluoromethoxy)benzene” is a chemical compound with the molecular formula C8H7ClF2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chloromethyl group and a difluoromethoxy group attached . The exact positions of these groups on the benzene ring can vary, which can lead to different isomers.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 192.59 . Other properties such as boiling point, melting point, and density are not specified in the available resources.Applications De Recherche Scientifique
Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes
This research demonstrates the use of benzene derivatives, activated by compounds like 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), for selective and effective iodination. This highlights the role of chloromethyl-benzene derivatives in facilitating iodine introduction in benzene rings, particularly in molecules with bulky alkyl groups (Stavber, Kralj, & Zupan, 2002).
Chloromethylation of Benzene and Alkylbenzenes
This study explores the chloromethylation of benzene and alkylbenzenes using agents like bis(chloromethyl) ether and 1,4-bis(chloromethoxy)butane. The mechanisms and preparative aspects of these chloromethylations are considered, showing the significance of chloromethyl-benzene derivatives in organic synthesis (Olah, Beal, & Olah, 1976).
Aromatic Substitution
Aromatic substitution studies involving compounds like 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene demonstrate the potential of chloromethyl-benzene derivatives in electrochemical preparation and reactions, further underscoring their utility in specialized organic reactions (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Supramolecular Frameworks
Research on the interaction of benzene with compounds like 1,2-bis(chloromercurio)tetrafluorobenzene, involving chloromethyl-benzene derivatives, leads to the creation of supramolecular frameworks. These frameworks are pivotal in understanding molecular interactions and designing advanced materials (Gardinier & Gabbaï, 2000).
Trifluoromethylation of Arenes and Heteroarenes
In this study, methyltrioxorhenium catalyzes the trifluoromethylation of aromatic compounds using hypervalent iodine reagents. This indicates the potential of chloromethyl-benzene derivatives in facilitating complex reactions, particularly in the field of heteroaromatic compound synthesis (Mejía & Togni, 2012).
Synthesis Optimization of 1,3-Bis (Isocyanatomethyl) Benzene
This research focuses on synthesizing a high-performance isocyanate, demonstrating the role of chloromethyl-benzene derivatives in the production of materials with applications in industries like automotive and construction (Jianxun et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that single-benzene-based fluorophores (sbbfs), which have an electron-donor (d)–acceptor (a) type dipolar structure within a compact benzene backbone, have been used in various basic research fields and industries .
Mode of Action
It is known that sbbfs, which this compound is a part of, have ushered in a new era in biology and materials science .
Biochemical Pathways
It is known that sbbfs have been used in various applications, including analytical, imaging, and sensing techniques .
Propriétés
IUPAC Name |
1-(chloromethyl)-3-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKSXWPMSVDHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


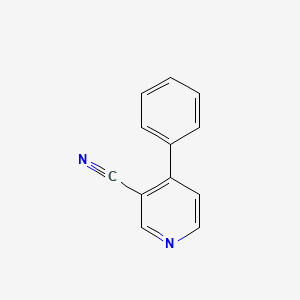

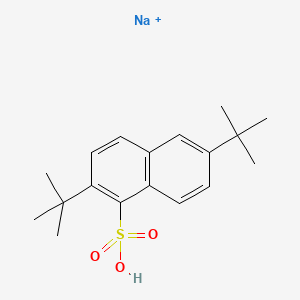
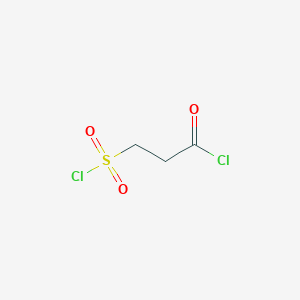
![benzyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B3370455.png)
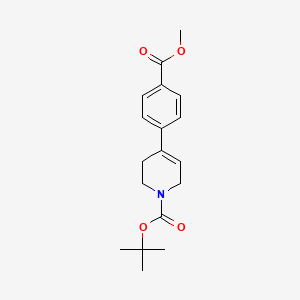


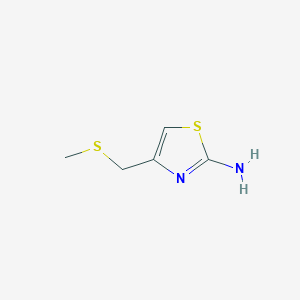
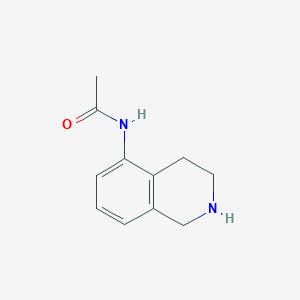
![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)
